YM022 is a synthetic, chiral benzodiazepine derivative developed as a potent and highly selective antagonist of the cholecystokinin-B/gastrin receptor (CCK-BR). [, ] It plays a critical role in scientific research, specifically in understanding the physiological and pathophysiological roles of the CCK-BR in various systems and disease models. [, , ]
Specific details regarding the synthetic procedures, reagents, and reaction parameters can be found in the original research articles.
YM022's molecular structure consists of a 1,4-benzodiazepine-2-one ring system substituted at the 1, 3, and 5 positions. [, ] Notably, the molecule possesses a chiral center at the C-3 position, with the (R)-enantiomer being the pharmacologically active form. [, ]
YM022 acts as a competitive antagonist of the CCK-BR, specifically targeting the receptor's binding site. [, ] It binds with high affinity to the receptor, preventing the binding of endogenous ligands such as gastrin and cholecystokinin. [, , ] This prevents downstream signaling events mediated by the receptor, including the activation of intracellular signaling pathways, ultimately leading to the inhibition of physiological responses associated with CCK-BR activation. [, ]
YM022 exhibits limited solubility in water, necessitating the use of solid dispersion techniques for improved dissolution and absorption. Colloidal particles containing YM022 in an amorphous state have been prepared for enhanced bioavailability. [, ]
The physicochemical properties of YM022 have been investigated, with studies demonstrating the formation of colloidal particles with a mean diameter of 160 nm and containing 67-77% YM022. These colloidal solutions exhibit stability during storage, as evidenced by unchanged particle diameter and YM022 content.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6